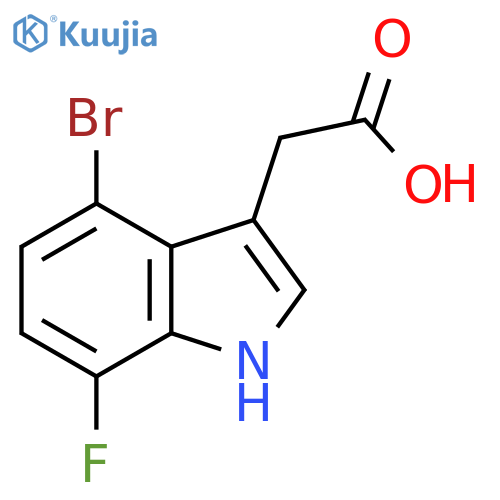Cas no 1227598-12-0 (4-Bromo-7-fluoroindole-3-aceticAcid)

4-Bromo-7-fluoroindole-3-aceticAcid 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-7-fluoroindole-3-acetic Acid
- 4-Bromo-7-fluoroindole-3-aceticAcid
-
- MDL: MFCD16609922
- インチ: 1S/C10H7BrFNO2/c11-6-1-2-7(12)10-9(6)5(4-13-10)3-8(14)15/h1-2,4,13H,3H2,(H,14,15)
- InChIKey: ATGTUOAGWMDMKG-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C(Br)=CC=C2F)C(CC(O)=O)=C1
4-Bromo-7-fluoroindole-3-aceticAcid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199000386-1g |
4-Bromo-7-fluoroindole-3-acetic acid |
1227598-12-0 | 98% | 1g |
$1722.71 | 2023-09-03 | |
| Alichem | A199000386-250mg |
4-Bromo-7-fluoroindole-3-acetic acid |
1227598-12-0 | 98% | 250mg |
$709.55 | 2023-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528021-1g |
2-(4-Bromo-7-fluoro-1H-indol-3-yl)acetic acid |
1227598-12-0 | 98% | 1g |
¥5997.00 | 2024-08-09 | |
| eNovation Chemicals LLC | D776934-1g |
4-Bromo-7-fluoroindole-3-acetic Acid |
1227598-12-0 | 95% | 1g |
$650 | 2025-02-21 | |
| eNovation Chemicals LLC | D776934-1g |
4-Bromo-7-fluoroindole-3-acetic Acid |
1227598-12-0 | 95% | 1g |
$650 | 2024-07-20 | |
| eNovation Chemicals LLC | D776934-1g |
4-Bromo-7-fluoroindole-3-acetic Acid |
1227598-12-0 | 95% | 1g |
$650 | 2025-02-24 | |
| Alichem | A199000386-500mg |
4-Bromo-7-fluoroindole-3-acetic acid |
1227598-12-0 | 98% | 500mg |
$1012.26 | 2023-09-03 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY058729-1g |
4-Bromo-7-fluoroindole-3-acetic Acid |
1227598-12-0 | ≥95% | 1g |
¥5483.87 | 2024-08-09 |
4-Bromo-7-fluoroindole-3-aceticAcid 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
4-Bromo-7-fluoroindole-3-aceticAcidに関する追加情報
4-Bromo-7-fluoroindole-3-acetic Acid: A Comprehensive Overview
4-Bromo-7-fluoroindole-3-acetic acid, identified by the CAS number 1227598-12-0, is a synthetic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of indole, a heterocyclic aromatic organic compound, with bromine and fluorine substituents at the 4th and 7th positions, respectively. The presence of these halogen atoms imparts unique chemical and biological properties to the molecule, making it a valuable compound for research and potential therapeutic applications.
The structure of 4-bromo-7-fluoroindole-3-acetic acid consists of an indole ring system with a carboxylic acid group at the 3rd position. The bromine and fluorine substituents are positioned strategically to influence the electronic properties of the molecule. These modifications can enhance or modulate the compound's interactions with biological targets, such as enzymes or receptors. Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery, particularly in the development of anti-cancer agents and neuroprotective drugs.
One of the key areas of research involving 4-bromo-7-fluoroindole-3-acetic acid is its role in modulating cellular signaling pathways. Indole derivatives are known to interact with various protein kinases, which are critical regulators of cell growth, differentiation, and apoptosis. The bromine and fluorine substituents in this compound may enhance its binding affinity to specific kinase targets, making it a promising candidate for inhibiting oncogenic signaling pathways. For instance, recent findings suggest that this compound exhibits potent inhibitory activity against Aurora kinases, which are overexpressed in several types of cancer.
In addition to its potential anti-cancer properties, 4-bromo-7-fluoroindole-3-acetic acid has also been investigated for its neuroprotective effects. Indole derivatives have been shown to exhibit antioxidant and anti-inflammatory activities, which are beneficial in protecting neurons from oxidative stress and inflammation-associated damage. The fluorine substituent in this compound may further enhance its ability to cross the blood-brain barrier, improving its bioavailability in the central nervous system. This makes it a compelling candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The synthesis of 4-bromo-7-fluoroindole-3-acetic acid involves a multi-step process that typically begins with the preparation of an indole derivative followed by halogenation and functionalization steps. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, improving yield and purity. These improvements have facilitated large-scale production of the compound for preclinical studies.
In terms of pharmacokinetics, 4-bromo-7-fluoroindole-3-acetic acid demonstrates favorable absorption profiles in preclinical models. Its lipophilic nature allows for efficient uptake into systemic circulation, while its metabolic stability ensures prolonged retention in target tissues. These properties are advantageous for developing drugs with sustained therapeutic effects.
The safety profile of 4-bromo-7-fluoroindole-3-acetic acid has been evaluated in acute and chronic toxicity studies using animal models. Results indicate that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects on major organ systems. These findings underscore its potential as a safe therapeutic agent for human use.
In conclusion, 4-bromo-7-fluoroindole-3-acetic acid, CAS No. 1227598-12-0, represents a promising compound with diverse applications in drug discovery and development. Its unique chemical structure, combined with favorable pharmacokinetic and safety profiles, positions it as a valuable tool for addressing unmet medical needs in oncology and neurology. Ongoing research continues to explore its full potential as a therapeutic agent, paving the way for future clinical applications.
1227598-12-0 (4-Bromo-7-fluoroindole-3-aceticAcid) 関連製品
- 81323-69-5(2-hydroxy-5-propylbenzaldehyde)
- 1340442-28-5(1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol)
- 1876310-63-2(benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate)
- 1806016-71-6(3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-acetic acid)
- 872198-09-9(6-(4-chlorophenyl)methyl-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one)
- 1700496-85-0(4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole)
- 1807149-07-0(3-(Difluoromethyl)-4-iodo-6-methylpyridine-2-sulfonamide)
- 1909309-11-0(3-(2,2-difluoroethyl)-3-phenylazetidine hydrochloride)
- 2098086-04-3(4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine)
- 2680889-69-2(benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate)
